![molecular formula C10H21N3O B7863352 2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide](/img/structure/B7863352.png)
2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an amino group attached to the butanamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide typically involves the reaction of 2-(pyrrolidin-1-YL)ethylamine with butanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted amides or esters.
科学研究应用
Pharmacological Research
The compound has been explored for its potential therapeutic effects, particularly in the context of drug-induced phospholipidosis. In a recent study, it was noted that compounds with similar cationic amphiphilic properties can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced toxicity mechanisms. This suggests that 2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide may serve as a useful tool for screening other compounds for potential phospholipidosis risk during drug development .
Neuropharmacology
Given its structural characteristics, the compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Research into related compounds indicates that derivatives can exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Biochemical Assays
The compound can be utilized in various biochemical assays to study enzyme inhibition and cellular responses. For instance, it may serve as a standard reference in assays designed to measure the activity of enzymes involved in lipid metabolism or as part of cellular models to assess drug uptake and toxicity .
Case Study 1: Inhibition of PLA2G15
A study evaluated the inhibition of PLA2G15 by various cationic amphiphilic drugs, revealing that 36 compounds inhibited this enzyme with IC50 values less than 1 mM. This finding underscores the importance of screening for PLA2G15 inhibition when assessing the safety profiles of new pharmacological agents .
作用机制
The mechanism by which 2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
相似化合物的比较
2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide is similar to other amides and pyrrolidine derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:
N-[2-(Pyrrolidin-1-YL)ethyl]acetamide
2-Amino-N-ethylbutanamide
N-[2-(Pyrrolidin-1-YL)ethyl]propionamide
These compounds share the pyrrolidine ring and the amino group but differ in the length of the alkyl chain or the nature of the acyl group.
生物活性
2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that may influence various biological mechanisms, including anticancer properties and interactions with specific receptors.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an amino group, a pyrrolidine ring, and a butanamide moiety, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of aminothiazole have shown significant cytotoxic effects against various cancer cell lines, including prostate and leukemia cells. The mechanism often involves the inhibition of specific pathways such as VEGFR-2, which is crucial for tumor growth and metastasis .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-acylated-2-amino-5-benzyl-1,3-thiazole | Leukemia (K562) | 0.40 | VEGFR-2 inhibition |
2-amino-4-phenylthiazole | A549 (Lung Cancer) | 3.51 | Apoptosis induction |
Pyrrolidine derivative | PC12 (Neuroblastoma) | 5.15 | Cell cycle arrest |
Neuroprotective Effects
Some studies suggest that compounds with a similar structure to this compound exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress .
Modulation of Receptor Activity
The compound may also interact with various receptors involved in neurological and psychiatric disorders. For example, some derivatives have been shown to act as modulators of the GABAergic system, potentially offering therapeutic avenues for conditions such as epilepsy and anxiety disorders .
Case Studies
Several case studies illustrate the biological activity of compounds related to this compound:
- Study on Anticancer Activity :
- Neuroprotective Study :
- Receptor Modulation :
属性
IUPAC Name |
2-amino-N-(2-pyrrolidin-1-ylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-2-9(11)10(14)12-5-8-13-6-3-4-7-13/h9H,2-8,11H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGFABVOHOGEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCN1CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。